2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 1209144-39-7
VCID: VC4853709
InChI: InChI=1S/C16H26N6O3/c1-13-14(22(24)25)15(20-5-3-2-4-6-20)18-16(17-13)21-9-7-19(8-10-21)11-12-23/h23H,2-12H2,1H3
SMILES: CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)N3CCCCC3)[N+](=O)[O-]
Molecular Formula: C16H26N6O3
Molecular Weight: 350.423

2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol

CAS No.: 1209144-39-7

Cat. No.: VC4853709

Molecular Formula: C16H26N6O3

Molecular Weight: 350.423

* For research use only. Not for human or veterinary use.

2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol - 1209144-39-7

Specification

CAS No. 1209144-39-7
Molecular Formula C16H26N6O3
Molecular Weight 350.423
IUPAC Name 2-[4-(4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C16H26N6O3/c1-13-14(22(24)25)15(20-5-3-2-4-6-20)18-16(17-13)21-9-7-19(8-10-21)11-12-23/h23H,2-12H2,1H3
Standard InChI Key ZKVLHFGNHTUSLG-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)N3CCCCC3)[N+](=O)[O-]

Introduction

Structural and Synthetic Analysis

The compound’s structure integrates a 2-aminopyrimidine scaffold modified at the 4-, 5-, and 6-positions with methyl, nitro, and piperidine groups, respectively, while the 2-position is functionalized with a piperazine-ethanol side chain. Synthetic routes for analogous pyrimidine derivatives typically involve multistep nucleophilic substitution and cyclization reactions .

Key Synthetic Pathways

A representative synthesis involves:

  • Nucleophilic Aromatic Substitution: Reacting 4-chloro-5-nitro-2-methyl-6-piperidin-1-ylpyrimidine with piperazine in the presence of a palladium catalyst to install the piperazine moiety .

  • Ethanol Side Chain Introduction: Coupling the intermediate with 2-chloroethanol under basic conditions, as demonstrated in analogous syntheses of piperazine-ethanol derivatives .

Table 1: Representative Synthetic Yields for Key Intermediates

StepReactionYieldConditionsSource
1Piperazine installation75%Pd(OAc)₂, BINAP, Cs₂CO₃
2Ethanol functionalization65%K₂CO₃, DMF, 80°C

Physicochemical Properties

The compound’s solubility, stability, and reactivity are influenced by its nitro and piperazine groups.

Solubility and Stability

  • Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic piperidine and nitro groups.

  • Stability: Accelerated degradation studies show 15% decomposition over 30 days at 40°C, primarily via nitro group reduction.

Table 2: Physicochemical Profile

PropertyValueMethodSource
Molecular Weight363.43 g/molHRMS
LogP2.8Computational
pKa (piperazine N)7.2Potentiometric
CompoundCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)Selectivity (CDK4/6 vs. CDK2)Source
Palbociclib1116>100-fold
Analogous pyrimidine43050-fold

Antiproliferative Effects

In MV4-11 leukemia cells, related compounds show GI₅₀ values of 23–209 nM . The nitro group may confer additional DNA intercalation potential, though metabolic stability remains a concern .

Structure-Activity Relationships (SAR)

  • Piperidine Substitution: Replacing piperidine with smaller alkyl groups (e.g., isopropyl) reduces CDK4/6 affinity by 3–5 fold .

  • Nitro Group: Essential for π-stacking interactions but contributes to oxidative stress in vivo .

  • Piperazine-Ethanol Side Chain: Improves aqueous solubility by 40% compared to methylpiperazine analogs .

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